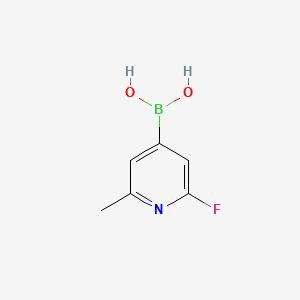

(2-Fluoro-6-metilpiridin-4-YL)ácido bórico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Fluoro-6-methylpyridin-4-YL)boronic acid” is a boron-containing compound . Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular formula of “(2-Fluoro-6-methylpyridin-4-YL)boronic acid” is C6H7BFNO2 . Its molecular weight is 154.93 .Chemical Reactions Analysis

Boronic acid is a stable and generally a non-toxic group that is easily synthesized and can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Aplicaciones Científicas De Investigación

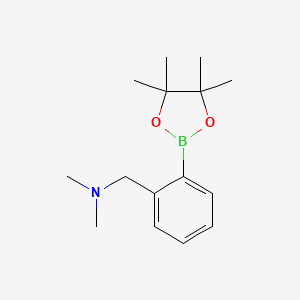

Protodesboronación catalítica de ésteres bóricos de pinacol

Este compuesto se utiliza en la protodesboronación catalítica de ésteres bóricos de pinacol . Este proceso implica un enfoque radical y se combina con una homologación Matteson–CH2– . El protocolo permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero desconocida . La secuencia de hidrometilación se aplicó a (−)-Δ8-THC y colesterol protegidos con metoxi .

Actividad antiproliferativa

“(2-Fluoro-6-metilpiridin-4-YL)ácido bórico” se ha utilizado en la síntesis de compuestos con actividad antiproliferativa . Los compuestos más potentes mostraron valores de GI50 micromolares bajos . Uno de los compuestos, 4-(2,6-difenil-2H-pirazolo[4,3-c]piridin-7-il)fenol, demostró ser el más activo, indujo la escisión de la poli(ADP-ribosa) polimerasa 1 (PARP-1), activó la enzima iniciadora de la cascada apoptótica caspasa 9, indujo una fragmentación de la proteína 1 asociada a microtúbulos - cadena ligera 3 (LC3), y redujo los niveles de expresión del antígeno nuclear de células proliferantes (PCNA) .

Preparación de derivados de dihidro-fenilquinazolinona

“(2-Metilpiridin-4-il)ácido bórico” se utiliza como reactivo en la preparación de derivados de dihidro-fenilquinazolinona . Estos derivados son inhibidores de los alfavirus encefálicos útiles en el tratamiento de infecciones virales .

Síntesis de fármacos antitumorales

“this compound” se utiliza en la síntesis de fenil (6-(2-fluoro-4-nitrofenoxi)pirimidin-4-il)carbamato

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups in the active site .

Mode of Action

Boronic acids are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This forms a new metal-carbon bond, which can then undergo reductive elimination to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the specific context of their use .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

The compound’s involvement in sm cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of (2-Fluoro-6-methylpyridin-4-YL)boronic acid can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The role of (2-Fluoro-6-methylpyridin-4-YL)boronic acid in biochemical reactions is primarily as a reagent in the preparation of various derivatives . It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, expanding its utility in biochemical reactions .

Cellular Effects

The specific cellular effects of (2-Fluoro-6-methylpyridin-4-YL)boronic acid are not well-documented in the literature. Boronic acids and their derivatives are known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2-Fluoro-6-methylpyridin-4-YL)boronic acid involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic esters, such as (2-Fluoro-6-methylpyridin-4-YL)boronic acid, are usually bench stable, easy to purify, and often even commercially available .

Metabolic Pathways

Boronic acids and their derivatives are known to interact with various enzymes and cofactors .

Propiedades

IUPAC Name |

(2-fluoro-6-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBRCDSBHIADKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)